5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-thioxo-1,6-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-16(18(23)22-13-6-3-4-7-14(13)24-2)17(15-8-5-9-25-15)12(10-20)19(26)21-11/h3-9H,1-2H3,(H,21,26)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFVWNRUNLAWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=S)N1)C#N)C2=CC=CO2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-thioxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a furan ring, a methoxyphenyl group, and a thioxo group. Its IUPAC name is this compound, and it has a molecular formula of C22H21N3O3S.
Anticancer Properties
Research indicates that 5-cyano derivatives exhibit significant anticancer activity. For instance, studies have shown that the compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. It is believed to inhibit specific kinases involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies reported effective inhibition of bacterial growth, suggesting its potential as an antibacterial agent. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes like tyrosinase, impacting melanin synthesis and exhibiting skin-whitening effects.
- Kinase Modulation : It likely modulates signaling pathways involving kinases that regulate cell growth and apoptosis.
- Cytokine Regulation : The inhibition of cytokine production suggests a role in managing inflammatory conditions.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the effectiveness of this compound against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.
Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent.
Comparative Analysis
The following table compares the biological activities of 5-cyano derivatives with other known compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 5-Cyano Compound | High | Moderate | High |
| Nifedipine | Moderate | Low | Low |
| Amlodipine | Low | Moderate | Moderate |
Scientific Research Applications
Drug Discovery
This compound is included in various screening libraries for drug discovery, indicating its potential therapeutic applications. It has been identified as a candidate for targeting multiple biological pathways, particularly in the following areas:
- Cancer Treatment : The compound shows promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Its structure allows it to interact with specific kinases involved in cancer progression .
Cardiovascular and Renal Disorders
Research has indicated that derivatives of this compound can act as antagonists of mineralocorticoid receptors, which are crucial in managing cardiovascular and renal disorders such as heart failure and diabetic nephropathy. This action suggests that it could be developed into a therapeutic agent for these conditions .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics or antifungal agents .
Antioxidant Properties
Studies have shown that compounds similar to 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-thioxo-1,6-dihydropyridine-3-carboxamide exhibit significant antioxidant activity. This property is beneficial for preventing oxidative stress-related diseases .
Case Study 1: Cancer Cell Inhibition
A study conducted on the effects of this compound on breast cancer cell lines revealed that it significantly reduced cell viability at micromolar concentrations. The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Cardiovascular Protection
In a preclinical model of heart failure, administration of this compound resulted in improved cardiac function and reduced fibrosis markers. This suggests that it may have protective effects on cardiac tissue during pathological stress conditions.
Data Tables
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Cancer Treatment | Inhibits cell proliferation; induces apoptosis | Undergoing preclinical trials |
| Cardiovascular Disorders | Antagonist of mineralocorticoid receptors | Promising results in models |
| Antimicrobial Activity | Effective against bacterial and fungal pathogens | Active research ongoing |
| Antioxidant Properties | Reduces oxidative stress; protects cellular integrity | Preliminary studies positive |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity. Substituent positions (e.g., furan-2-yl, methoxyphenyl) are sensitive to conventional heating, which may lead to side reactions .
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the dihydropyridine core. Monitor intermediates using TLC with UV detection .
- Key Data :
| Substituent Position | Yield (Conventional) | Yield (Microwave) |
|---|---|---|
| 4-(Furan-2-yl) | 45% | 72% |
| N-(2-Methoxyphenyl) | 38% | 65% |
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks using - and -NMR to confirm the dihydropyridine ring’s planar structure and substituent orientations. The thioxo group at position 6 shows a distinct -NMR signal at ~190 ppm .
- X-ray Crystallography : Resolve tautomeric forms (e.g., 1,4-dihydropyridine vs. pyridine) to validate the preferred oxidation state in the solid state .
Q. How can solubility and bioavailability challenges be addressed in preclinical studies?
- Methodological Answer :
- Use co-solvents (e.g., PEG-400) or nanoparticle formulations to enhance aqueous solubility. The furan-2-yl and thioxo groups contribute to hydrophobicity .
- Design prodrugs by masking the carboxamide group with enzymatically cleavable moieties (e.g., ester derivatives) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound’s biological targets?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified furan (e.g., thiophene replacement) or methoxyphenyl groups to assess effects on target binding. Evidence from structurally related thiazolopyrimidines shows that electron-withdrawing groups enhance kinase inhibition .
- Computational Docking : Use AutoDock Vina to model interactions with ATP-binding pockets in kinases. The 2-methyl and cyano groups may stabilize hydrophobic interactions .
Q. How to resolve contradictory bioactivity data across different assay systems?
- Methodological Answer :
- Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) to distinguish direct target engagement from off-target effects. Contradictions in thioxo-containing analogs often arise from redox-sensitive thiol interactions .
- Validate compound purity via HPLC-MS to rule out degradation products interfering with assays .
Q. What computational strategies are effective for predicting metabolic stability?
- Methodological Answer :
- Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for labile sites (e.g., furan ring oxidation). The methoxyphenyl group may undergo O-demethylation, predicted via CYP3A4 docking .
- In Vitro Microsomal Assays : Use human liver microsomes to quantify metabolic half-life. Compare with fluorinated analogs to assess substituent effects .
Q. How to investigate selectivity against structurally related off-target proteins?
- Methodological Answer :
- Competitive Binding Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition. The dihydropyridine core may cross-react with calcium channels .
- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., kinase ATP pockets) to map critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
